molecular formula C14H11Br2NO B14119938 N-(Bis(3-bromophenyl)methyl)formamide

N-(Bis(3-bromophenyl)methyl)formamide

Cat. No.: B14119938
M. Wt: 369.05 g/mol
InChI Key: QBJFOMOPXYSUHW-UHFFFAOYSA-N
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Description

N-(Bis(3-bromophenyl)methyl)formamide is an organic compound with the molecular formula C14H11Br2NO It is characterized by the presence of two bromophenyl groups attached to a central formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis(3-bromophenyl)methyl)formamide typically involves the reaction of 3-bromobenzylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triphenylphosphine and molecular iodine, which facilitate the formation of the formamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(Bis(3-bromophenyl)methyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

N-(Bis(3-bromophenyl)methyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Bis(3-bromophenyl)methyl)formamide involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the formamide group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Bis(4-bromophenyl)methyl)formamide
  • N-(Bis(2-bromophenyl)methyl)formamide
  • N-(Bis(3-chlorophenyl)methyl)formamide

Uniqueness

N-(Bis(3-bromophenyl)methyl)formamide is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its chemical reactivity and interaction with biological targets. This distinct structure imparts unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

N-[bis(3-bromophenyl)methyl]formamide

InChI

InChI=1S/C14H11Br2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18)

InChI Key

QBJFOMOPXYSUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)NC=O

Origin of Product

United States

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